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molecular formula C14H21Cl2N3O2 B1400640 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride CAS No. 654084-41-0

4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride

Cat. No. B1400640
M. Wt: 334.2 g/mol
InChI Key: AGVUBESCBQMUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05864039

Procedure details

4-amino-5-chloro-N-(1-tert-butoxycarbonylpiperidin-4-ylmethyl)-2-methoxybenzamide (18.9 g) was dissolved in 4N hydrochloric acid-dioxane solution (150 ml). The mixture was stood at room temperature for 2 hr and the precipitated crystals were collected by filtration to give 15.3 g of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)-benzamide hydrochloride.
Name
4-amino-5-chloro-N-(1-tert-butoxycarbonylpiperidin-4-ylmethyl)-2-methoxybenzamide
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:24]([Cl:25])=[CH:23][C:5]([C:6]([NH:8][CH2:9][CH:10]2[CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][CH2:11]2)=[O:7])=[C:4]([O:26][CH3:27])[CH:3]=1>Cl.O1CCOCC1>[ClH:25].[NH2:1][C:2]1[C:24]([Cl:25])=[CH:23][C:5]([C:6]([NH:8][CH2:9][CH:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]2)=[O:7])=[C:4]([O:26][CH3:27])[CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
4-amino-5-chloro-N-(1-tert-butoxycarbonylpiperidin-4-ylmethyl)-2-methoxybenzamide
Quantity
18.9 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)NCC2CCN(CC2)C(=O)OC(C)(C)C)C=C1Cl)OC
Name
Quantity
150 mL
Type
solvent
Smiles
Cl.O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.NC1=CC(=C(C(=O)NCC2CCNCC2)C=C1Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 g
YIELD: CALCULATEDPERCENTYIELD 192.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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